molecular formula C12H9ClF3N5O2S B2473575 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 869068-41-7

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2473575
M. Wt: 379.74
InChI Key: AEIYSTMRJQNDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C12H9ClF3N5O2S and its molecular weight is 379.74. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide" involve multiple techniques including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV–visible (UV–Vis) spectra, Liquid Chromatographic (LCMS), High Resolution Mass Spectrometric (HRMS) methods, and single crystal X-ray diffraction (XRD). These methods are crucial for determining the molecular structure, conformation, and thermal properties of the synthesized compounds (Lahtinen et al., 2014).

Antimicrobial Activities

The antimicrobial properties of derivatives are a significant area of research. Studies investigate the antibacterial and antifungal activities of synthesized compounds against various bacterial and fungal strains. The aim is to explore their efficacy in combating microbial infections and their potential use as antimicrobial agents (Lahtinen et al., 2014).

Molecular Docking Studies

Molecular docking studies are employed to understand the interaction between synthesized compounds and biological targets. For instance, the theoretical investigation of antimalarial sulfonamides against COVID-19 utilizes computational calculations and molecular docking studies. These studies help identify the binding energy and efficacy of compounds in inhibiting viral proteins, providing insights into their potential as drug candidates (Fahim & Ismael, 2021).

Larvicidal and Antimicrobial Activities

Research into the larvicidal and antimicrobial activities of novel triazinone derivatives showcases their potential in controlling mosquito populations and inhibiting the growth of microbial pathogens. This line of research has implications for developing new strategies in public health to combat diseases spread by mosquitoes and microbial infections (Kumara et al., 2015).

Pharmacokinetic Properties

The pharmacokinetic properties of compounds, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for drug development. Studies focusing on the pharmacokinetic profiling of synthesized compounds help in predicting their behavior in biological systems, guiding the development of safe and effective pharmaceuticals (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N5O2S/c13-7-2-1-6(12(14,15)16)3-8(7)19-9(22)5-24-11-20-18-4-10(23)21(11)17/h1-4H,5,17H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIYSTMRJQNDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

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